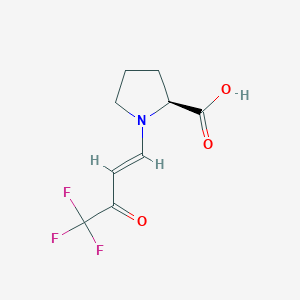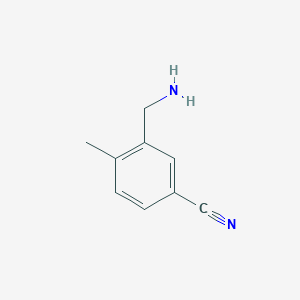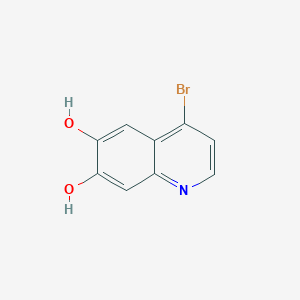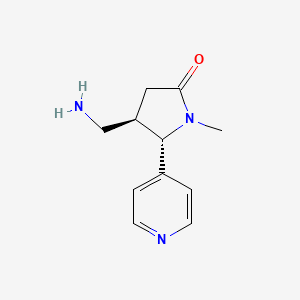
rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidinone core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminomethyl group.
Reduction: Reduction reactions could be used to modify the pyridine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolidinone core or pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound could be investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one: A non-racemic version of the compound.
4-(aminomethyl)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one: A similar compound with a pyridine ring at a different position.
4-(aminomethyl)-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one: Another positional isomer.
Uniqueness
The unique combination of the pyrrolidinone core with the aminomethyl and pyridine substituents, along with its chiral nature, makes “rac-(4R,5S)-4-(aminomethyl)-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one” distinct from its analogs. This uniqueness could translate to specific biological activities or chemical reactivity that is not observed in similar compounds.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
(4R,5S)-4-(aminomethyl)-1-methyl-5-pyridin-4-ylpyrrolidin-2-one |
InChI |
InChI=1S/C11H15N3O/c1-14-10(15)6-9(7-12)11(14)8-2-4-13-5-3-8/h2-5,9,11H,6-7,12H2,1H3/t9-,11-/m1/s1 |
InChI Key |
FHRVACOAZZOVTQ-MWLCHTKSSA-N |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)CN)C2=CC=NC=C2 |
Canonical SMILES |
CN1C(C(CC1=O)CN)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


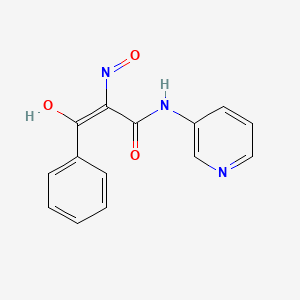
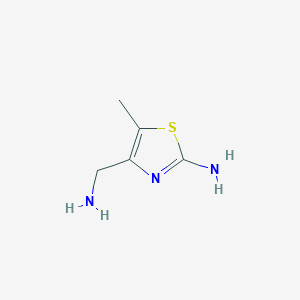

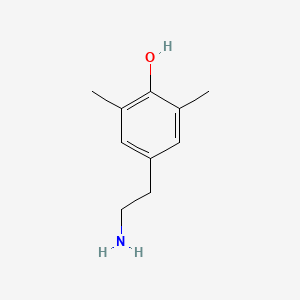
![[2-(3,5-Dimethylphenoxy)pyridin-4-yl]methylamine](/img/structure/B15329462.png)
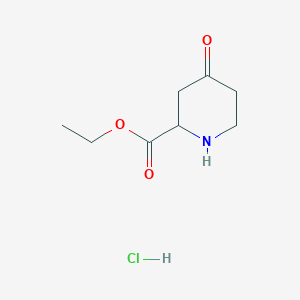
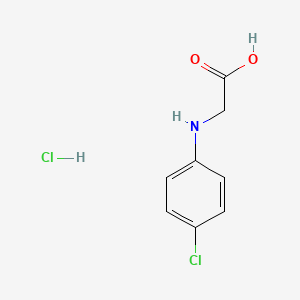
![3-[(Oxiran-2-yl)methyl]pyridine](/img/structure/B15329467.png)
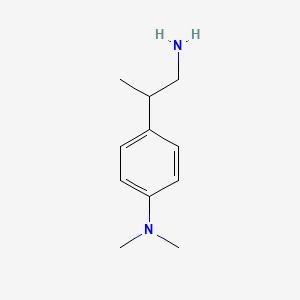
![5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B15329485.png)
